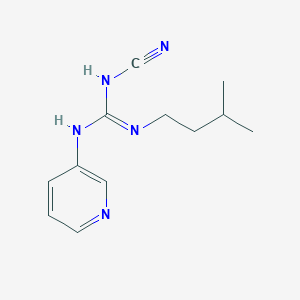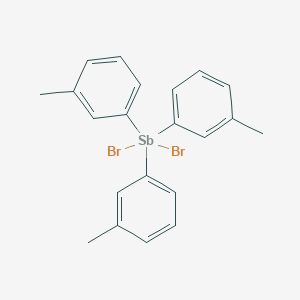
Dibromotris(3-methylphenyl)-lambda~5~-stibane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromotris(3-methylphenyl)-lambda~5~-stibane: is an organoantimony compound with the molecular formula C21H24Br2Sb . This compound is characterized by the presence of antimony (Sb) bonded to three 3-methylphenyl groups and two bromine atoms. It is a member of the organometallic compounds, which are known for their diverse applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dibromotris(3-methylphenyl)-lambda~5~-stibane typically involves the reaction of antimony trichloride with 3-methylphenyl magnesium bromide, followed by the addition of bromine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
-
Preparation of 3-methylphenyl magnesium bromide:
- React 3-methylbromobenzene with magnesium in dry ether to form 3-methylphenyl magnesium bromide.
- Reaction conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon).
-
Formation of this compound:
- Add antimony trichloride to the prepared 3-methylphenyl magnesium bromide solution.
- Followed by the addition of bromine to the reaction mixture.
- Reaction conditions: Low temperature, inert atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Dibromotris(3-methylphenyl)-lambda~5~-stibane undergoes various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized to form higher oxidation state antimony compounds.
- Common reagents: Oxygen, hydrogen peroxide.
-
Reduction:
- Reduction reactions can convert the compound to lower oxidation state antimony compounds.
- Common reagents: Reducing agents like lithium aluminum hydride.
-
Substitution:
- The bromine atoms in the compound can be substituted with other halogens or functional groups.
- Common reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide, while substitution reactions can produce various substituted organoantimony compounds.
Applications De Recherche Scientifique
Chemistry: Dibromotris(3-methylphenyl)-lambda~5~-stibane is used as a precursor in the synthesis of other organoantimony compounds. It is also employed in catalysis and as a reagent in organic synthesis.
Biology and Medicine: Research is ongoing to explore the potential biological activities of organoantimony compounds, including their use as antimicrobial and anticancer agents. This compound is being investigated for its potential in these areas.
Industry: In the industrial sector, this compound is used in the production of flame retardants, polymers, and other materials that require the incorporation of antimony.
Mécanisme D'action
The mechanism of action of Dibromotris(3-methylphenyl)-lambda~5~-stibane involves its interaction with molecular targets through the antimony center. The compound can form coordination complexes with various ligands, influencing biological pathways and chemical reactions. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with nucleophiles and electrophiles plays a significant role in its reactivity.
Comparaison Avec Des Composés Similaires
Triphenylantimony dibromide: Another organoantimony compound with similar structural features but different substituents.
Dibromo(phenyl)-lambda~5~-stibane: Similar in having bromine and antimony but with different organic groups attached.
Uniqueness: Dibromotris(3-methylphenyl)-lambda~5~-stibane is unique due to the presence of three 3-methylphenyl groups, which influence its reactivity and applications. The specific arrangement of these groups around the antimony center provides distinct chemical properties compared to other organoantimony compounds.
Propriétés
Numéro CAS |
61184-34-7 |
|---|---|
Formule moléculaire |
C21H21Br2Sb |
Poids moléculaire |
555.0 g/mol |
Nom IUPAC |
dibromo-tris(3-methylphenyl)-λ5-stibane |
InChI |
InChI=1S/3C7H7.2BrH.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-3,5-6H,1H3;2*1H;/q;;;;;+2/p-2 |
Clé InChI |
MQMXQLWAGGROTC-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=CC=C1)[Sb](C2=CC=CC(=C2)C)(C3=CC=CC(=C3)C)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5-Trimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14593925.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)-](/img/structure/B14593930.png)
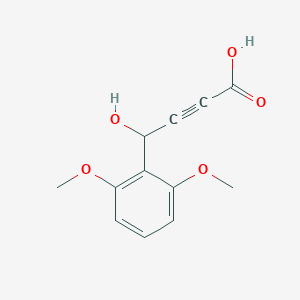

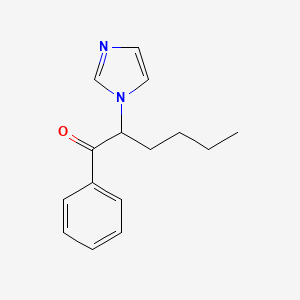
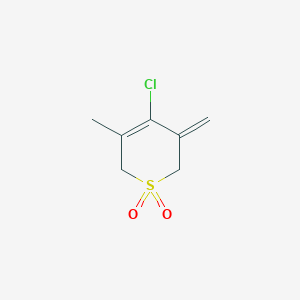
![7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid](/img/structure/B14593954.png)
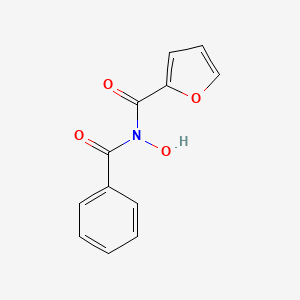
![7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid](/img/structure/B14593976.png)
![[2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid](/img/structure/B14593978.png)
![3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14593981.png)
![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)

